



Application Notes and Protocols for Studying T-Cell Activation with LH1307

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response and a critical area of study in immunology and oncology. A key regulator of this process is the Programmed Cell Death Protein 1 (PD-1) pathway. The interaction between PD-1 on T-cells and its ligand, PD-L1, on antigen-presenting cells or tumor cells, transmits an inhibitory signal that dampens T-cell effector functions.[1][2] This immune checkpoint is often exploited by tumors to evade immune surveillance.[1]

LH1307 is a potent, C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction.[3][4] By blocking this interaction, **LH1307** can restore T-cell activity, making it a valuable tool for studying the dynamics of T-cell activation and for the development of novel immunotherapies. These application notes provide detailed protocols for utilizing **LH1307** to investigate its effects on T-cell activation, proliferation, and cytokine production.

Quantitative Data Summary

The following tables summarize the available quantitative data for **LH1307**.

Table 1: In Vitro Inhibitory Activity of **LH1307**



Parameter	Value	Assay Type	Source
IC50	3.0 nM	Homogeneous Time- Resolved Fluorescence (HTRF) Assay	[4]
Potency vs. Reference	2.8-fold more potent	Cell-Based Coculture PD-1 Signaling Assay	[4]

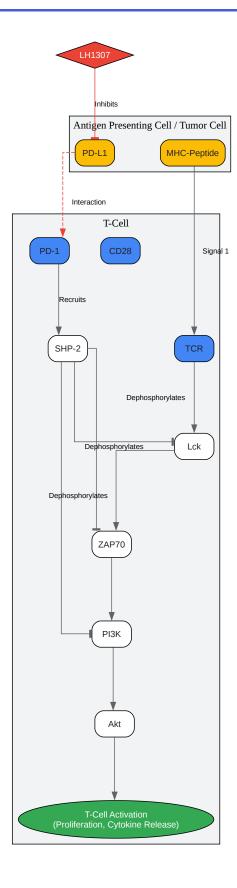
Table 2: Cytotoxicity of **LH1307**

Cell Line	Parameter	Value	Assay Type	Source
Jurkat	GI50	11.8 μΜ	XTT Assay (24 hrs)	[3]

Signaling Pathways and Experimental Workflows PD-1/PD-L1 Signaling Pathway and Inhibition by LH1307

The binding of PD-L1 to the PD-1 receptor on activated T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic tail of PD-1.[5][6] This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as Lck, ZAP70, and components of the PI3K/Akt pathway.[1][5][7][8] This ultimately suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5] **LH1307**, by physically blocking the PD-1/PD-L1 interaction, prevents this inhibitory cascade and restores T-cell effector functions.[4]





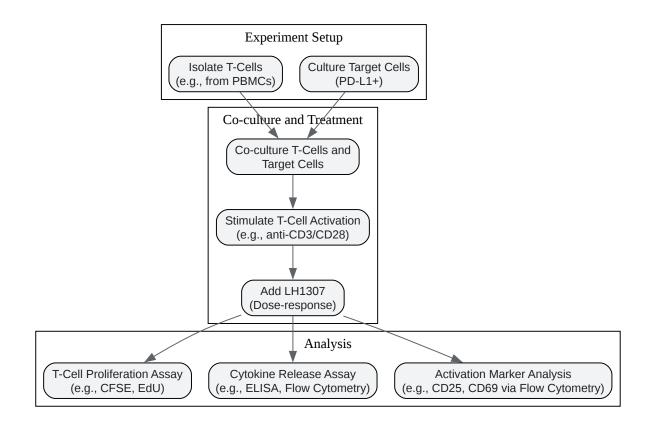
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Caption: PD-1/PD-L1 signaling pathway and its inhibition by LH1307.



Experimental Workflow for Assessing T-Cell Activation

A general workflow to assess the effect of **LH1307** on T-cell activation involves co-culturing T-cells with target cells (e.g., PD-L1 expressing tumor cells), stimulating T-cell activation, and then measuring various endpoints such as proliferation, cytokine release, and expression of activation markers.



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